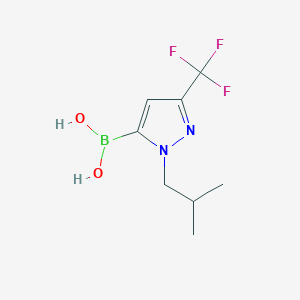

1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a chemical compound with the molecular formula C8H12BF3N2O2 . It has a molecular weight of 236 and an exact mass of 236.094391 .

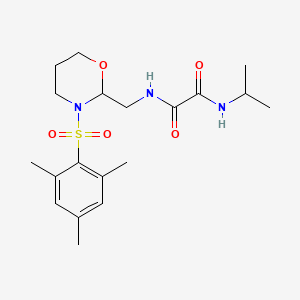

Molecular Structure Analysis

The molecular structure of 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis

Boronic acids, such as 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid, are known to undergo protodeboronation, a reaction that involves the removal of the boron atom . This reaction can be catalyzed under certain conditions and can be paired with other reactions, such as the Matteson homologation, to achieve more complex transformations .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 334.8±52.0 °C . Its flash point is 156.3±30.7 °C . It also has a LogP value of 1.92, indicating its relative lipophilicity .科学的研究の応用

Chemical Synthesis and Catalysis

A notable application of compounds related to 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is in the field of chemical synthesis and catalysis. For instance, research by Devlin (1975) on the acylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride highlights the catalytic potential of boronic acid derivatives in Friedel–Crafts acetylation reactions, providing insights into the reactivity and selectivity based on the substitution patterns (Devlin, 1975). Furthermore, Shen et al. (2000) have demonstrated the efficiency of solid-phase syntheses of pyrazoles and isoxazoles, which involves the condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine. This method signifies the versatility of boronic acid derivatives in synthesizing highly substituted, isomeric pyrazoles or isoxazoles (Shen, Shu, & Chapman, 2000).

Advanced Material Synthesis

Compounds like 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid also find utility in the synthesis of advanced materials. Research in this domain is exemplified by the work on the electrophilic activation of acetyl-substituted heteroaromatic compounds, such as pyridines and pyrazines, which elucidates the potential of boronic acid derivatives in facilitating novel chemical transformations under superacidic conditions (Klumpp et al., 2000).

Drug Discovery and Development

In the context of drug discovery, the synthesis of isotopically labeled forms of proteasome inhibitors, such as bortezomib, showcases the relevance of boronic acid derivatives. The synthesis involves key steps like the formation of the isobutyryl boronic acid via Grignard reaction, highlighting the compound's role in developing labeled compounds for pharmacokinetic studies (Li et al., 2007).

Safety And Hazards

特性

IUPAC Name |

[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDOHYFNMVCNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1CC(C)C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)

![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)

![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)